molecular formula C9H6O2S3 B126533 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione CAS No. 153275-67-3

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

Cat. No.: B126533
CAS No.: 153275-67-3
M. Wt: 242.3 g/mol
InChI Key: MJXRUHBFTLWBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiolthione ring. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione involves its ability to interact with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It can also modulate signaling pathways related to oxidative stress and inflammation, thereby exerting protective effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.

    L-DOPA (3,4-Dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.

    4-(3,4-Dihydroxyphenyl)thiazole: A compound with antiradical and antibacterial activity.

Uniqueness

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is unique due to the presence of the dithiolthione ring, which imparts distinct chemical and biological properties. This structural feature enhances its antioxidant activity and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRUHBFTLWBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=S)S2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576281
Record name 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153275-67-3
Record name 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153275-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.